1-(4-Methoxyphenyl)-4-{[4-(2-methylpropanoyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one
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Overview
Description
1-(4-Methoxyphenyl)-4-{[4-(2-methylpropanoyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxyphenyl)-4-{[4-(2-methylpropanoyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one typically involves multiple steps:
Formation of the pyrrolidin-2-one core: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the piperazine moiety: This step involves the reaction of the pyrrolidin-2-one core with a piperazine derivative under controlled conditions.
Attachment of the 4-methoxyphenyl group: This step can be carried out using a coupling reaction, such as a Suzuki or Heck reaction, to introduce the aromatic ring.
Final functionalization:
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methoxyphenyl)-4-{[4-(2-methylpropanoyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic applications, such as in the development of new drugs.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenyl)-4-{[4-(2-methylpropanoyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one involves its interaction with specific molecular targets. These may include:
Receptors: Binding to specific receptors to modulate their activity.
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Ion channels: Modulation of ion channel activity to affect cellular processes.
Comparison with Similar Compounds
Similar Compounds
1-(4-Methoxyphenyl)piperazine: A simpler piperazine derivative with similar pharmacological properties.
4-(2-Methylpropanoyl)piperazine: Another piperazine derivative with different functional groups.
Pyrrolidin-2-one derivatives: Compounds with similar core structures but different substituents.
Properties
Molecular Formula |
C20H27N3O4 |
---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-4-[4-(2-methylpropanoyl)piperazine-1-carbonyl]pyrrolidin-2-one |
InChI |
InChI=1S/C20H27N3O4/c1-14(2)19(25)21-8-10-22(11-9-21)20(26)15-12-18(24)23(13-15)16-4-6-17(27-3)7-5-16/h4-7,14-15H,8-13H2,1-3H3 |
InChI Key |
OZBSTICEXSCWDT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)N1CCN(CC1)C(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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